molecular formula C19H18N2O2 B4524449 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B4524449
M. Wt: 306.4 g/mol
InChI Key: YDZMHKHYMSQGKO-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone features a dihydroindole moiety linked via an ethanone bridge to a 5-methoxy-substituted indole. Its structure combines aromatic and partially saturated heterocycles, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(5-methoxyindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-16-6-7-17-15(12-16)8-10-20(17)13-19(22)21-11-9-14-4-2-3-5-18(14)21/h2-8,10,12H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZMHKHYMSQGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moieties: The indole units can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of Indole Units: The two indole units are then coupled through a suitable linker. This can be achieved using a variety of coupling reactions, such as the use of a carbonyl compound to form the ethanone linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its indole moieties can be used in the design of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study indole-related biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone
  • Substituents : 5,6-Dimethoxy groups on the dihydroindole ring.
  • Molecular Weight : 221.25 g/mol.
  • Melting Point : 173–174°C (hexane/benzene) .
2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
  • Substituents : Bromo, methyl, and nitro groups on a pyrazole ring.
  • Molecular Weight : 365.19 g/mol.
  • Key Differences : The pyrazole ring introduces steric bulk and electron-withdrawing effects, which may alter reactivity or binding affinity compared to the methoxyindole in the target compound .
1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone
  • Substituents : Sulfonyl group and ethyl-substituted indole.
  • Key Differences: The sulfonyl group enhances stability and hydrogen-bonding capacity but reduces lipophilicity.
Indolyl-3-ethanone-α-thioethers
  • Example: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone.
  • Activity : pIC50 = 8.21 (antimalarial), surpassing chloroquine (pIC50 = 7.55) .
  • SAR Insight : Nitro groups on both indole and phenyl rings enhance electron-withdrawing effects, improving interaction with parasitic targets.
Imidazothiazole-Linked Analogs
  • Example: 1-(2,3-Dihydro-1H-indol-1-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone.
  • Key Feature : The imidazothiazole moiety enables π-π stacking and hydrogen bonding, suggesting utility in kinase inhibition or antimicrobial applications .

Pharmacokinetic Considerations

  • Lipophilicity : Methoxy and dihydroindole groups in the target compound likely offer moderate logP values, balancing solubility and membrane permeability.
  • Metabolic Stability : Sulfonyl and nitro groups in analogs (e.g., ) may increase metabolic resistance but reduce oral bioavailability compared to the target’s methoxy group.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O2C_{18}H_{17}N_3O_2, and it possesses a complex structure that includes two indole moieties. The presence of methoxy groups contributes to its lipophilicity and biological activity.

PropertyValue
Molecular Weight305.35 g/mol
Chemical FormulaC18H17N3O2
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds structurally related to This compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. Specifically, one study reported an IC50 of 1.9 µg/mL against HCT116 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin which has an IC50 of 3.23 µg/mL .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus (including MRSA strains) and Mycobacterium tuberculosis . Notably, some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA . This suggests potential for development as an antibacterial agent in treating resistant infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound's anti-inflammatory properties have been explored. Indole derivatives are known to inhibit lipoxygenases (ALOX15), enzymes involved in inflammatory pathways. In silico studies have shown that certain modifications in the indole structure can enhance inhibitory potency against ALOX15 .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound significantly suppresses the growth of rapidly dividing cancer cells while sparing non-tumor cells.
  • Antimicrobial Efficacy : Research demonstrated that synthesized derivatives effectively inhibited biofilm formation in MRSA, a common challenge in clinical settings.
  • Molecular Docking Studies : These studies indicated strong binding affinity to target proteins involved in cancer progression and inflammation, suggesting a mechanism for its observed biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone

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